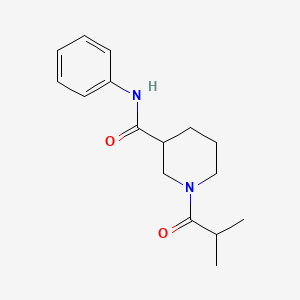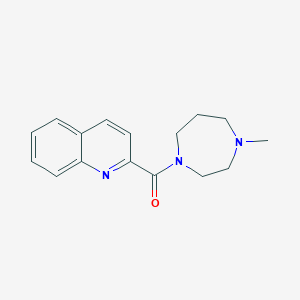
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as MDPV and α-PVP. MPHP has gained popularity in recent years due to its psychoactive effects, including euphoria, increased energy, and heightened alertness.
Wirkmechanismus
MPHP acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into presynaptic neurons. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of postsynaptic neurons. MPHP also increases the release of dopamine and norepinephrine from presynaptic neurons, further increasing their levels in the synaptic cleft. The combined effects of increased neurotransmitter levels and release lead to the stimulant effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. MPHP has been shown to have addictive potential, with repeated use leading to tolerance and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction. Its stimulant effects make it useful for studying the effects of dopamine and norepinephrine on these processes. However, its addictive potential and potential for abuse make it a less ideal choice for lab experiments.
Zukünftige Richtungen
Future research on MPHP could focus on its effects on specific neurotransmitter systems, such as the dopaminergic and noradrenergic systems. It could also focus on the development of new drugs that target these systems, with fewer side effects and less potential for abuse. Additionally, research could focus on the development of new treatment options for addiction and other mental health disorders.
Synthesemethoden
MPHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 1-phenyl-2-nitropropene. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 1-phenyl-2-nitropropene with methylamine and sodium borohydride. Both methods have been used to synthesize MPHP, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in scientific research to study its effects on the central nervous system. Studies have shown that MPHP acts as a dopamine and norepinephrine reuptake inhibitor, similar to other drugs in the cathinone class. MPHP has also been shown to increase the release of dopamine and norepinephrine, leading to its stimulant effects. MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction.
Eigenschaften
IUPAC Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)16(20)18-10-6-7-13(11-18)15(19)17-14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIOSDVSBJWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)


![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)



![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)